molecular formula C5H3F6N B13536823 4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile

4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile

Cat. No.: B13536823
M. Wt: 191.07 g/mol
InChI Key: ASXXZCZGGHHGGW-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile is a fluorinated organic compound with the molecular formula C5H3F6N. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical properties. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile involves the reaction of trifluoroacetic acid with acrylonitrile in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in developing pharmaceuticals with unique properties due to the presence of fluorine atoms.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile involves its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-oxobutanenitrile
  • 4,4,4-Trifluoro-3-methylbutanenitrile
  • 4,4,4-Trifluoro-3-methyl-2-butenoic acid

Comparison: 4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F6N/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXXZCZGGHHGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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